BenchChemオンラインストアへようこそ!

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide

TGF-β RI ALK5 Benzimidazole SAR

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide (CAS 941900-98-7) is a synthetic small molecule belonging to the benzimidazole-sulfonamide class, with a molecular formula of C₂₃H₂₀FN₃O₃S and a molecular weight of 437.49 g/mol. The compound features a 1H-benzimidazole core linked via a phenyl ring to a 4-(4-fluorobenzenesulfonyl)butanamide side chain, a structural architecture that has been explored within the broader benzimidazole series for transforming growth factor-β type I receptor (TGF-β RI/ALK5) kinase inhibition.

Molecular Formula C23H20FN3O3S
Molecular Weight 437.49
CAS No. 941900-98-7
Cat. No. B2673612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide
CAS941900-98-7
Molecular FormulaC23H20FN3O3S
Molecular Weight437.49
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H20FN3O3S/c24-17-10-12-19(13-11-17)31(29,30)14-4-9-22(28)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)27-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,28)(H,26,27)
InChIKeyYUCKGZHJCVKTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide (CAS 941900-98-7): Baseline Characteristics for Scientific Procurement


N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide (CAS 941900-98-7) is a synthetic small molecule belonging to the benzimidazole-sulfonamide class, with a molecular formula of C₂₃H₂₀FN₃O₃S and a molecular weight of 437.49 g/mol [1]. The compound features a 1H-benzimidazole core linked via a phenyl ring to a 4-(4-fluorobenzenesulfonyl)butanamide side chain, a structural architecture that has been explored within the broader benzimidazole series for transforming growth factor-β type I receptor (TGF-β RI/ALK5) kinase inhibition [2]. This compound is supplied as a research tool for in vitro and in vivo investigation of TGF-β signaling pathways.

Why Generic Substitution Fails for CAS 941900-98-7: The Risk of Assumption-Based Procurement in TGF-β Inhibitor Research


Compounds within the benzimidazole-sulfonamide family cannot be treated as interchangeable reagents due to the extreme sensitivity of TGF-β RI inhibitory potency and selectivity to specific substitution patterns. In published SAR studies, the position and nature of substituents on the benzimidazole core (N-1 vs. N-3 alkylation) produced TGF-β RI IC₅₀ values spanning from 22 nM (11a) to >20,000 nM (indole analogue 3), a >900-fold range within a single series [1]. The target compound's unique combination of a 3-(1H-benzimidazol-2-yl)phenyl group and a 4-(4-fluorobenzenesulfonyl)butanamide chain, with specific fluorine and sulfone placement, is distinct from the dihydropyrrolopyrazole-substituted benzimidazoles characterized in the literature [1]. Substituting this compound with a structurally related but uncharacterized analogue therefore carries a high risk of introducing unknown potency shifts, altered selectivity profiles against TGF-β RII and MLK-7, and divergent cellular activity—undermining experimental reproducibility in TGF-β pathway studies.

Quantitative Differentiation Evidence for CAS 941900-98-7 Relative to Closest Structural Analogs


Structural Uniqueness: N-3 Benzimidazole Substitution Pattern vs. Dihydropyrrolopyrazoles

The target compound bears a 3-(1H-benzimidazol-2-yl)phenyl substituent at the amide nitrogen, placing it within the N-3-substituted benzimidazole pharmacophore class that was identified as critical for TGF-β RI potency. In the foundational Li et al. (2006) SAR study, N-3-substituted benzimidazoles achieved TGF-β RI IC₅₀ values of 22–398 nM, whereas N-1-substituted regioisomers were 'much less active,' with up to >10-fold potency loss [1]. The target compound's specific 4-fluorobenzenesulfonyl terminus and butanamide linker represent a distinct chemotype not covered by the dihydropyrrolopyrazole-substituted series (compounds 8b, 15a–17d) in the published dataset, meaning no direct potency value can be extrapolated without experimental determination [1]. This represents a clear differentiation gap: the compound's scaffold is underexplored but architecturally aligned with the active N-3 benzimidazole pharmacophore.

TGF-β RI ALK5 Benzimidazole SAR

Functional Group Differentiation: 4-Fluorobenzenesulfonyl vs. Methoxy and Unsubstituted Analogues

The target compound incorporates a 4-fluorobenzenesulfonyl group, an electron-withdrawing substituent that distinguishes it from the 4-methoxyphenylsulfonyl analogue (CAS 886904-83-2) and unsubstituted phenylsulfonyl derivatives available through commercial sources. While no direct head-to-head comparison of these specific compounds has been published, class-level SAR from the benzimidazole TGF-β RI inhibitor series demonstrates that substituent electronic effects on the sulfonyl aryl ring can modulate potency: the presence of fluorine, with its strong electron-withdrawing inductive effect, may influence the sulfone's hydrogen-bond acceptor capacity and overall molecular dipole, parameters known to affect binding to the TGF-β RI kinase hinge region [1]. The 4-fluoro substitution also enhances metabolic stability relative to non-halogenated analogues in drug-like sulfonamide series, although direct metabolic data for these specific compounds are lacking [2].

Sulfonamide SAR Electron-withdrawing group TGF-β inhibition

Linker Length Differentiation: Butanamide Spacer vs. Shorter-Chain Analogues

The target compound features a four-carbon butanamide linker connecting the benzimidazole-phenyl amide to the 4-fluorobenzenesulfonyl group. This linker length distinguishes it from related compounds with propionamide (3-carbon) or acetamide (2-carbon) spacers occasionally found in benzimidazole-sulfonamide libraries. SAR studies on TGF-β RI benzimidazole inhibitors indicate that the N-3 substituent tract can accommodate large groups oriented toward solvent, suggesting that linker length and flexibility may influence both potency and physicochemical properties such as logP and aqueous solubility [1]. The butanamide linker introduces an additional rotatable bond compared to shorter-chain analogues, providing greater conformational freedom that may facilitate optimal positioning of the terminal sulfone group relative to the kinase solvent-exposed region [1]. Direct comparative linker-length data for the target compound series have not been published.

Linker SAR Conformational flexibility Kinase inhibitor design

Best-Fit Research and Industrial Application Scenarios for CAS 941900-98-7 Based on Available Differentiation Evidence


TGF-β RI/ALK5 Kinase Inhibitor Tool Compound for in Vitro Mechanistic Studies

Based on its structural alignment with the N-3-substituted benzimidazole pharmacophore associated with potent TGF-β RI inhibition (IC₅₀ range: 22–398 nM for related compounds), CAS 941900-98-7 is positioned as a candidate tool compound for investigating TGF-β RI/ALK5-dependent signaling in cell-based assays such as p3TP-Lux luciferase reporter assays or TGF-β-stimulated NIH3T3 proliferation assays [1]. Researchers should independently validate potency in their assay system, using LY364947 as a reference inhibitor (TGF-β RI IC₅₀ = 59 nM) [1].

Negative Control or Selectivity Profiling Against TGF-β RII and MLK-7 Kinases

The benzimidazole class has demonstrated selectivity for TGF-β RI over TGF-β RII and MLK-7 kinases, with published selectivity ratios (TGF-β RII IC₅₀ / TGF-β RI IC₅₀) ranging from ~5- to >30-fold for optimized compounds [1]. CAS 941900-98-7, as a structurally distinct benzimidazole, can serve as a comparator in kinase selectivity panels designed to differentiate TGF-β RI-specific effects from off-target kinase inhibition [1].

Structure-Activity Relationship (SAR) Studies on Benzimidazole-Sulfonamide Hybrid Scaffolds

The compound's unique combination of a 4-fluorobenzenesulfonyl group and butanamide linker, not represented in the published dihydropyrrolopyrazole-substituted benzimidazole series [1], makes it a valuable entry for expanding SAR understanding around the N-3 benzimidazole substituent tract. Medicinal chemistry teams can use this compound as a starting point for systematic modification of the sulfonyl aryl group and linker length to probe the solvent-exposed region of the TGF-β RI active site [1].

Procurement Differentiation: Selection Criteria Based on Electronic and Conformational Properties

For procurement decisions involving multiple commercially available benzimidazole-sulfonamide analogues, CAS 941900-98-7 is differentiated by its electron-withdrawing 4-fluorophenylsulfonyl group (σₚ = +0.06) [2] and four-carbon butanamide linker [1]. These features provide a distinct physicochemical profile relative to methoxy- or unsubstituted-phenyl analogues, and the extended linker may favor solubility over permeability—criteria that should be matched to the specific requirements of the intended assay format.

Quote Request

Request a Quote for N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.